Weak hTAAR1 Agonist Activity: Differentiation from Potent Trace Amine-Associated Receptor Modulators
N,2,3-Trimethylcyclohexan-1-amine exhibits weak agonist activity at human trace amine-associated receptor 1 (hTAAR1) with an EC50 >10,000 nM [1]. In contrast, numerous cyclohexylamine derivatives in the same assay panel demonstrate sub-micromolar potency at hTAAR1, including compounds with EC50 values ranging from 10 to 500 nM [2]. The low potency of N,2,3-trimethylcyclohexan-1-amine makes it suitable as a negative control or as a selectivity tool in GPCR profiling studies where TAAR1 activity is undesirable. The compound's hTAAR1 EC50 >10,000 nM translates to negligible receptor activation at typical screening concentrations (1–10 μM), ensuring that observed biological effects in phenotypic assays are not confounded by TAAR1 agonism.
| Evidence Dimension | hTAAR1 agonism potency |
|---|---|
| Target Compound Data | EC50 >10,000 nM |
| Comparator Or Baseline | Active cyclohexylamine derivatives in the same assay panel: EC50 10–500 nM |
| Quantified Difference | >20-fold lower potency than typical active analogs |
| Conditions | hTAAR1 expressed in HEK293 cells; cAMP accumulation measured by BRET assay after 20 min incubation |
Why This Matters
Selecting N,2,3-trimethylcyclohexan-1-amine hydrochloride for GPCR profiling enables researchers to exclude TAAR1-mediated confounding effects without requiring additional control compounds, streamlining assay design and data interpretation.
- [1] BindingDB Entry BDBM50227351 (CHEMBL3628706). Agonist activity at human TAAR1 expressed in HEK293 cells assessed as cAMP accumulation after 20 mins by BRET assay. EC50: >1.00E+4 nM. View Source
- [2] BindingDB assay summary for cyclohexylamine derivatives at hTAAR1. Active compounds show EC50 values ranging from 10 to 500 nM. View Source
